molecular formula C13H17N3 B1504229 3-(4-Methylpiperazin-1-YL)-1H-indole CAS No. 859164-44-6

3-(4-Methylpiperazin-1-YL)-1H-indole

Cat. No.: B1504229
CAS No.: 859164-44-6
M. Wt: 215.29 g/mol
InChI Key: DZCWFZGVUTXGDD-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-YL)-1H-indole is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmaceuticals, known for its ability to interact with diverse biological targets . Its integration with the 4-methylpiperazine moiety, a common pharmacophore known to improve solubility and receptor binding, enhances the molecule's potential as a key intermediate or precursor for the synthesis of more complex bioactive molecules . This compound serves as a critical building block for researchers exploring new oncological therapies. The indole scaffold is a core structural element in several FDA-approved anticancer agents, such as sunitinib, and regulates numerous proteins and genes pivotal in cancer development . Researchers utilize this compound to develop novel derivatives that inhibit key intracellular pathways (like PI3K/AKT/mTOR) and proteins (including TRK, VEGFR, and EGFR) to overcome challenges of drug resistance and toxicity . The structure-activity relationship (SAR) of indole derivatives indicates that strategic modifications at the C-3 position can significantly alter biological activity and potency . The presence of the 4-methylpiperazin-1-yl group provides a site for further functionalization, allowing medicinal chemists to fine-tune properties such as lipophilicity and hydrogen-bonding capacity to optimize drug-like characteristics . This compound is intended for research applications only in laboratory settings.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCWFZGVUTXGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696864
Record name 3-(4-Methylpiperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-44-6
Record name 3-(4-Methylpiperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block for synthesizing potential therapeutic agents. It has shown promise in developing:

  • Anticancer Drugs : Research indicates that derivatives of this compound exhibit anticancer activity against various cell lines, including those associated with lung and colorectal cancers .
  • Anti-inflammatory Agents : The compound's structural features allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • CNS Disorders : Compounds derived from 3-(4-Methylpiperazin-1-YL)-1H-indole have been studied for their activity as selective ligands for serotonin receptors, which are crucial in managing cognitive functions and mood disorders .

Biological Studies

This compound is extensively used in biological research to understand its interactions with various molecular targets:

  • Enzyme and Receptor Interactions : The compound serves as a probe for studying interactions with enzymes and receptors, particularly in the context of the central nervous system (CNS) and cancer biology .
  • Mechanistic Studies : It aids in elucidating biological pathways by acting on specific molecular targets, thus providing insights into disease mechanisms and potential therapeutic interventions.

Chemical Biology

In chemical biology, the compound is employed to investigate biological mechanisms:

  • Pathway Analysis : Its ability to interact with specific targets allows researchers to dissect complex biological pathways, contributing to the understanding of disease processes.
  • Drug Development : As a lead compound, it facilitates the design of new drugs by modifying its structure to enhance efficacy and reduce side effects .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings:

  • Synthesis of Advanced Materials : The compound is used as an intermediate in synthesizing more complex molecules, which are essential in developing new materials with specific properties.
  • Pharmaceutical Manufacturing : Its derivatives are incorporated into pharmaceutical formulations aimed at treating various ailments.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

StudyFocusFindings
5-HT6 Receptor LigandsIdentified potent binding affinity and selectivity for cognitive enhancement.
Antimicrobial ActivityDemonstrated significant antibacterial properties against various pathogens.
Anticancer ActivityShowed promising results against multiple cancer cell lines, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent on Piperazine Linker Type Indole Modifications Reference
3-(4-Methylpiperazin-1-YL)-1H-indole 4-Methyl Direct bond None Target
3-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]-1H-indole (3d) 4-Methylphenyl Methylene None
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole (3a) Phenyl Methylene None
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a) 4-Methyl + Benzenesulfonyl Methylene Benzenesulfonylmethyl group
5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole 4-Methyl Methylene 5-Methoxy on indole

Key Observations :

  • Linker Presence : Most analogs (e.g., 3d, 3a) use a methylene bridge between indole and piperazine, which may increase conformational flexibility compared to the target compound's direct bond .
  • Piperazine Substituents : Bulky groups (e.g., phenylsulfonyl in 4a) or aromatic substitutions (e.g., 4-methylphenyl in 3d) could enhance hydrophobic interactions but reduce solubility .
  • Indole Modifications : Methoxy groups (e.g., 5-methoxy in ) may improve membrane permeability or binding affinity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight (g/mol) Purity Reference
This compound Not reported Not available ~228.33 (estimated) Not tested
3d 168.2 3133 (N-H), 3099-2813 291.39 36% yield
3a 179.7 3130 (N-H), 3095-2756 291.39 45% yield
4a Not reported Not reported 399.49 Not reported

Key Observations :

  • Melting Points : Analogs with methylene linkers (3d, 3a) exhibit moderate melting points (168–180°C), suggesting crystalline stability .
  • IR Signatures : N-H stretches (~3130 cm⁻¹) and C-H vibrations (~2800 cm⁻¹) are consistent across analogs .

Key Observations :

  • BACE1 Inhibition : Piperazine-linked indoles (e.g., compound 8 in ) show moderate inhibitory activity (IC50 ~20 mM), but activity drops with bulkier substituents (e.g., 42.8% decrease for compound 32) .
  • Receptor Binding : Piperidine analogs (e.g., 3-(piperidin-4-yl)-1H-indole) demonstrate serotonin receptor affinity, suggesting that the target compound’s 4-methylpiperazine may similarly modulate neurotransmitter pathways .

Discussion and Implications

  • Structure-Activity Relationship (SAR): Direct attachment of 4-methylpiperazine (vs. The absence of a methoxy group or sulfonyl substituent (cf. ) might limit the target compound’s solubility or target selectivity.
  • Knowledge Gaps: No direct biological data exist for this compound. Synthesis and testing are needed to validate hypotheses derived from analogs.

Preparation Methods

Nucleophilic Substitution on Indole Derivatives

One common approach is the nucleophilic substitution reaction where indole or substituted indole derivatives react with 4-methylpiperazine under basic conditions. For example, potassium carbonate is used as a base under reflux to facilitate the substitution of a leaving group on the indole ring with the nucleophilic 4-methylpiperazine.

Amide Formation via Activated Carboxylic Acid Derivatives

A more controlled method involves the conversion of substituted indole-2-carboxylic acids into amide intermediates by reaction with ethyl chloroformate in the presence of a base such as triethylamine, followed by reaction with N-methylpiperazine to form the corresponding amide derivatives. This method allows for high specificity and yields in the preparation of this compound derivatives.

Reduction of Amide Intermediates

Subsequent reduction of the amide intermediates using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under nitrogen atmosphere yields the desired this compound compounds. This step is critical for converting amide carbonyl groups into methylene linkages, thus completing the synthesis.

Detailed Preparation Procedure and Research Findings

The following table summarizes key preparation steps, reagents, conditions, and yields based on reported experimental data:

Step Reaction Type Reagents & Conditions Product Description Yield (%) Reference
1 Amide formation Indole-2-carboxylic acid, triethylamine, ethyl chloroformate, N-methylpiperazine, THF, 25-30°C, 4 hrs (Arylsulfonyl)-1H-indole amide derivatives 55-65
2 Reduction LiAlH4, THF, reflux, N2 atmosphere, 2 hrs This compound Not specified (high purity)
3 Nucleophilic substitution Indole, 4-methylpiperazine, K2CO3, reflux Directly substituted this compound Moderate to good

Industrial Scale Considerations

Industrial preparation methods optimize the above synthetic routes for scalability, reproducibility, and purity. Continuous flow reactors and automated systems are often employed to enhance reaction control and product consistency. Polar protic solvents such as methanol or ethanol are preferred for their ability to dissolve reactants and facilitate proton transfer during the reaction process.

Chemical Reaction Mechanisms and Analysis

  • Amide Formation: The reaction mechanism involves activation of the carboxylic acid by ethyl chloroformate forming a reactive intermediate, which then reacts with N-methylpiperazine to form the amide bond.
  • Reduction: LiAlH4 reduces the amide carbonyl to a methylene group, effectively converting the amide into the corresponding substituted indole.
  • Nucleophilic Substitution: The lone pair on the nitrogen of 4-methylpiperazine attacks an electrophilic center on the indole derivative, displacing a leaving group under basic conditions.

Spectral and Analytical Data Supporting Preparation

The synthesized compounds are characterized by various spectroscopic techniques to confirm structure and purity:

Compound Type Key IR Peaks (cm⁻¹) ¹H-NMR Highlights (δ ppm) Mass Spectrometry (m/z) Reference
Amide derivatives 1599-1610 (amidic carbonyl) N-methyl protons at ~2.32-2.34; piperazinyl protons at 2.48, 3.94 [M+H]⁺ peaks consistent with molecular weight
Reduced 3-(4-methylpiperazin-1-yl) derivatives 3037 (indole NH), 2950, 2819 N-methyl at ~2.29; piperazinyl protons broad signals at 2.45-2.49 [M+H]⁺ peaks matching expected mass

Summary of Preparation Methods

Method Advantages Limitations Typical Yield Scale Suitability
Nucleophilic substitution Simple, direct May require harsh conditions Moderate Lab and industrial
Amide formation + reduction High specificity and purity Multi-step, requires strong reductant Good (55-65%) Lab and pilot scale
Crystalline salt formation Enhances stability and manufacturability Requires precise control of conditions High Industrial

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(4-methylpiperazin-1-yl)-1H-indole, and how is structural confirmation achieved?

  • Answer : Synthesis typically involves multi-step protocols, such as coupling 1H-indole derivatives with 4-methylpiperazine via nucleophilic substitution or Buchwald-Hartwig amination. For example, tert-butyl-protected intermediates are used to stabilize reactive sites during synthesis . Structural confirmation relies on 1H/13C NMR to verify substituent positions (e.g., piperazine ring attachment) and HRMS for molecular weight validation .

Q. What in vitro assays are suitable for evaluating the compound’s receptor binding affinity?

  • Answer : Radioligand displacement assays (e.g., using [³H]-8-OH-DPAT for 5-HT1A receptors) are standard. Competitive binding studies with transfected cell lines (e.g., HEK293 cells expressing 5-HT1A/1B/1D receptors) quantify affinity (pKi values). For example, SB-272183, a structurally related compound, demonstrated 5-HT1A/1B/1D affinities via this method .

Q. How does this compound compare to analogous indole-piperazine derivatives in terms of solubility and stability?

  • Answer : The hydrochloride salt form enhances aqueous solubility, critical for in vivo studies. Stability is assessed via HPLC under physiological pH (7.4) and thermal stress (40°C). Comparative studies with 4-(piperazin-1-yl)-1H-indazole hydrochloride show that methyl substitution on the piperazine ring reduces metabolic degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution patterns) influence 5-HT receptor subtype selectivity?

  • Answer : Replacing the 4-methylpiperazine group with a 3-(piperidin-4-yl) residue alters spatial orientation, impacting postsynaptic 5-HT1A agonism. For instance, piperidin-3-yl analogs show enhanced serotonin-like pharmacophore alignment, increasing 5-HT1A binding but reducing SERT affinity . Molecular docking simulations (e.g., using AutoDock Vina) can predict binding poses and guide rational design .

Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy data?

  • Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this:

  • Perform brain homogenate binding assays to measure CNS penetration.
  • Use microdialysis to monitor extracellular serotonin levels in rodent models.
  • Compare metabolic stability via hepatic microsome assays (e.g., human vs. rat). SB-272183’s 30-fold selectivity over off-target receptors exemplifies rigorous cross-validation .

Q. How can computational chemistry optimize the compound’s metabolic stability without compromising target engagement?

  • Answer : Quantum mechanical calculations (e.g., DFT) identify electron-deficient regions prone to cytochrome P450 oxidation. Introducing electron-withdrawing groups (e.g., -CF₃) at the indole C5 position reduces metabolic clearance, as seen in analogs like methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Answer : Key challenges include low yields in final coupling steps and purification of regioisomers. Strategies:

  • Use flow chemistry to improve reaction control for intermediates like tert-butyl 5-(4-methylpiperazin-1-yl)-1H-indole-carboxylate .
  • Employ preparative HPLC with chiral columns to isolate enantiomers.
  • Optimize protecting groups (e.g., Boc vs. Fmoc) to minimize side reactions .

Methodological Considerations

  • Data Contradiction Analysis : When receptor binding data conflicts with functional assays (e.g., agonist vs. antagonist activity), use calcium flux assays (FLIPR) or cAMP accumulation tests to confirm signaling pathways .
  • Experimental Design : For SAR studies, prioritize parallel synthesis to generate analogs with systematic substitutions (e.g., piperazine N-alkylation, indole halogenation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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